molecular formula C18H21F3N4O3 B2598535 N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396686-81-9

N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2598535
CAS No.: 1396686-81-9
M. Wt: 398.386
InChI Key: HUHWXOCIASLHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-carboxamide derivative featuring a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group at position 3. The trifluoromethyl group is a common bioisostere that improves metabolic stability and lipophilicity, which may enhance bioavailability .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-27-14-4-2-12(3-5-14)6-9-22-17(26)25-10-7-13(8-11-25)15-23-24-16(28-15)18(19,20)21/h2-5,13H,6-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWXOCIASLHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with the oxadiazole intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (1,3,4-oxadiazole, piperidine/piperazine, or carboxamide groups) and are compared based on substituents, bioactivity, and research findings:

Compound Name / ID Key Structural Features Biological Activity / Findings Source / Reference
Target Compound 1,3,4-oxadiazole (CF₃-substituted), piperidine-carboxamide, 4-methoxyphenylethyl chain Likely antifungal or enzyme inhibitory (inferred from analogs)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-oxadiazole (4-methoxyphenyl), sulfamoyl-benzamide Antifungal (C. albicans); inhibits thioredoxin reductase (Trr1) with IC₅₀ ~12.5 µM
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-oxadiazole (furan-substituted), sulfamoyl-benzamide Antifungal (C. albicans); IC₅₀ ~25 µM; less potent than LMM5
VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)ethyl)-4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzamide) 1,3,4-oxadiazole (phenyl-substituted), imidazole-ethyl chain CYP51 inhibitor (T. brucei); IC₅₀ <1 nM; disrupts fungal sterol biosynthesis
D29 (Cyclohexyl 2-[[5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetate) 1,3,4-oxadiazole (dimethoxyphenyl), thioacetate-cyclohexyl ester Putative AlaDH inhibitor (DLAC screening); IC₅₀ not reported
N-[4-Methoxy-3-(4-Methyl-1-Piperazinyl)Phenyl]-2′-Methyl-4′-(5-Methyl-1,2,4-Oxadiazol-3-yl)[1,1′-Biphenyl]-4-Carboxamide 1,2,4-oxadiazole (methyl-substituted), piperazine-methoxy-phenyl No explicit bioactivity data; structural similarity suggests kinase or receptor modulation

Key Observations

Substituent Impact on Bioactivity :

  • The trifluoromethyl group in the target compound may confer superior metabolic stability compared to LMM5/LMM11 (which lack halogenated substituents) .
  • LMM5 and LMM11 demonstrate that sulfamoyl-benzamide scaffolds paired with 1,3,4-oxadiazoles are effective against C. albicans, but substitutions (e.g., furan vs. methoxyphenyl) significantly alter potency .
  • VNI highlights the importance of aromatic substituents on the oxadiazole ring for high-affinity CYP51 inhibition, a feature shared with the target compound’s trifluoromethyl group .

Piperidine/Piperazine Moieties: The piperidine-carboxamide core in the target compound is structurally distinct from the sulfamoyl-benzamide scaffolds of LMM5/LMM11 but resembles kinase inhibitors (e.g., Compound 21 in ) .

Antifungal Activity :

  • The target compound’s 1,3,4-oxadiazole and trifluoromethyl groups align with antifungal mechanisms seen in LMM5/LMM11 (Trr1 inhibition) and VNI (CYP51 disruption) . However, its piperidine-carboxamide chain may reduce toxicity compared to imidazole-containing VNI derivatives .

Biological Activity

The compound N-[2-(4-methoxyphenyl)ethyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with various functional groups. The presence of a methoxyphenyl group and a trifluoromethyl oxadiazole moiety suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula: C₁₅H₁₈F₃N₃O₂

Structural Features

  • Piperidine Ring: Central to the structure, providing a basic nitrogen atom.
  • Methoxyphenyl Group: Enhances lipophilicity and may interact with various receptors.
  • Trifluoromethyl Oxadiazole: This moiety can influence the compound's reactivity and binding affinity.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including receptors and enzymes. Preliminary studies indicate that it may exhibit:

  • Antidepressant Activity: Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Anti-inflammatory Effects: The oxadiazole moiety may contribute to anti-inflammatory properties observed in related compounds.

Pharmacological Studies

Recent research has focused on evaluating the pharmacological effects of this compound through various assays. Below is a summary of key findings from relevant studies:

Study ReferenceBiological ActivityMethodologyKey Findings
Dopamine Transporter BindingRat Striatal MembranesHigh selectivity for dopamine transporter compared to serotonin transporter.
Neurotropic ActivityIn Vivo Mouse ModelsStimulated neurite outgrowth; potential for neuronal repair mechanisms.
Anti-inflammatory ActivityCOX Inhibition AssayDemonstrated significant inhibition of cyclooxygenase activity.

Case Study 1: Neurotropic Effects

In a study examining neurotropic effects, the compound was administered to C57BL/6 mice. The results indicated significant stimulation of neurite outgrowth without observable toxicity at doses up to 250 mg/kg. This suggests potential applications in neurodegenerative conditions where neuronal repair is critical .

Case Study 2: Binding Affinity Studies

Binding affinity studies conducted on analogs of this compound revealed that modifications in the piperidine structure significantly influenced activity at dopamine and serotonin transporters. Compounds with similar structural features showed enhanced selectivity for dopamine transporters, indicating that this compound may also possess similar properties .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for improved yield and purity?

Answer: The synthesis involves three key stages:

Oxadiazole Ring Formation : Cyclization using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux to form the 1,3,4-oxadiazole core .

Piperidine-Carboxamide Coupling : Amide bond formation via coupling agents (e.g., EDCI/HOBt) in dichloromethane at 0–5°C to minimize hydrolysis .

Introduction of the 4-Methoxyphenethyl Group : Nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction efficiency .
  • Catalyst Use : POCl₃ for cyclization improves oxadiazole yield .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .

Q. Example Reaction Conditions :

StepParameterOptimal Condition
CyclizationCatalystPOCl₃ (1.2 equiv) in DMF, 80°C
CouplingTemperature0–5°C in DCM

Q. Which analytical techniques are essential for confirming molecular structure and purity?

Answer: A multi-technique approach is critical:

  • 1H/13C NMR : Confirms proton/carbon environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR; piperidine protons at δ 1.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 428.1556 for C₁₉H₂₀F₃N₅O₃) .
  • Reverse-Phase HPLC : Assesses purity (>95%) with acetonitrile/water (70:30 + 0.1% TFA) .
  • IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and oxadiazole ring vibrations .

Q. Analytical Cross-Validation :

TechniqueTarget DataReference
¹H NMRIntegration ratios matching substituents
HRMSExact mass deviation <5 ppm

Q. How should this compound be stored to maintain stability in laboratory settings?

Answer:

  • Storage : Desiccated at -20°C in amber vials under N₂/Ar to prevent hydrolysis and photodegradation .
  • Handling : Use anhydrous DMSO/ethanol for solutions; avoid pH extremes (<3 or >10) .
  • Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring ensure <5% degradation .

Advanced Research Questions

Q. How does the trifluoromethyl-oxadiazole moiety influence bioactivity and metabolic stability?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogues replacing CF₃ with H, CH₃, or Cl. Compare bioactivity (e.g., IC₅₀ in enzyme assays) and metabolic half-life in liver microsomes .
  • Computational Analysis : Molecular dynamics simulations reveal CF₃ enhances hydrophobic interactions in binding pockets .
  • Metabolism Profiling : LC-MS/MS identifies metabolites; CF₃ analogues show longer half-lives (e.g., 45 vs. 18 min for H-substituted) .

Q. Example SAR Data :

DerivativeSubstituentEnzymatic IC₅₀ (nM)Microsomal t₁/₂ (min)
ParentCF₃12 ± 245 ± 5
Analog 1H320 ± 4018 ± 3

Q. What methodologies resolve contradictions in reported biological activity data?

Answer:

  • Standardized Assays : Follow NIH guidelines for enzyme concentrations, buffer pH, and incubation times .
  • Purity Reassessment : Confirm >98% purity via HPLC/LC-MS to exclude impurities .
  • Orthogonal Assays : Validate activity in cell-free (fluorescence polarization) and cell-based (reporter gene) systems .
  • Inter-Laboratory Validation : Replicate findings under blinded conditions to eliminate bias .

Case Study : A study reporting IC₅₀ = 50 nM (vs. literature 12 nM) traced discrepancies to 0.5% residual DMF; repurification restored activity to 15 nM .

Q. How can molecular docking predict interactions with enzymatic targets?

Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target Selection : Prioritize enzymes/receptors with structural homology to known oxadiazole-binding proteins (e.g., kinases, GPCRs) .
  • Validation : Confirm docking poses with crystallographic data (e.g., X-ray structures from similar compounds) and surface plasmon resonance (SPR) binding assays .

Q. Docking Workflow :

Prepare protein structure (PDB) and ligand (compound 3D coordinates).

Define binding site residues based on conserved motifs.

Run simulations with flexible side chains; rank poses by binding energy.

Validate top poses via SPR or ITC .

Q. What in vitro/in vivo models evaluate pharmacokinetics, and what parameters are critical?

Answer:

  • In Vitro Models :
    • Liver Microsomes : Measure metabolic stability (t₁/₂ >30 min indicates moderate stability) .
    • Caco-2 Cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests good absorption) .
  • In Vivo Models :
    • Rodent PK Studies : Administer IV/PO doses; calculate AUC, Cmax, and bioavailability via LC-MS/MS .
    • Tissue Distribution : Radiolabeled compound quantifies target organ accumulation .

Q. Key Parameters :

ModelParameterTarget
Microsomest₁/₂>30 min
Caco-2Papp>1×10⁻⁶ cm/s

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.